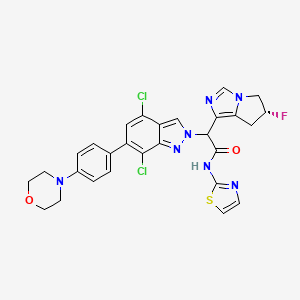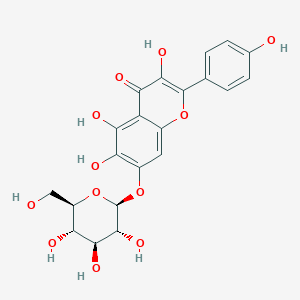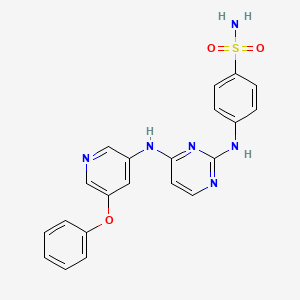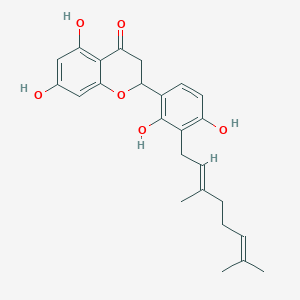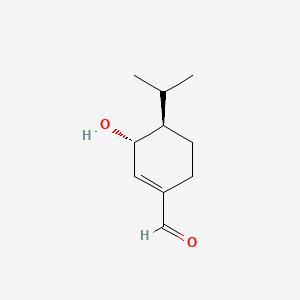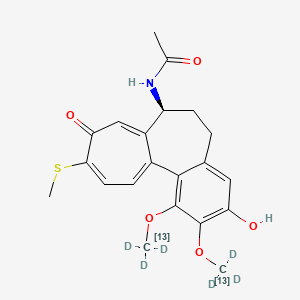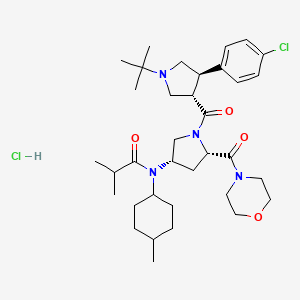
Prazosin-d8 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prazosin-d8 hydrochloride is a deuterated form of prazosin hydrochloride, which is an alpha-adrenergic blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of prazosin, as the deuterium atoms can be detected using mass spectrometry. Prazosin itself is used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder (PTSD).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prazosin-d8 hydrochloride involves the incorporation of deuterium atoms into the prazosin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large quantities, and the reaction conditions are optimized to maximize the yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for research purposes.
化学反应分析
Types of Reactions
Prazosin-d8 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the molecule.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction is typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of prazosin-d8 N-oxide, while reduction may yield prazosin-d8 amine. Substitution reactions can lead to a variety of products depending on the substituents introduced into the molecule.
科学研究应用
Prazosin-d8 hydrochloride is widely used in scientific research for various applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound can be detected using mass spectrometry, allowing researchers to study the pharmacokinetics and metabolism of prazosin in biological systems.
Drug Interaction Studies: this compound is used to study the interactions of prazosin with other drugs and to understand the mechanisms of drug-drug interactions.
Receptor Binding Studies: The compound is used to investigate the binding of prazosin to alpha-adrenergic receptors and to study the molecular mechanisms of receptor activation and inhibition.
Biological and Medical Research: this compound is used in various biological and medical research studies to understand the effects of prazosin on different physiological and pathological processes.
作用机制
Prazosin-d8 hydrochloride exerts its effects by blocking alpha-1 adrenergic receptors. These receptors are located on the smooth muscle cells of blood vessels and are responsible for mediating vasoconstriction. By blocking these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. The compound also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with an enlarged prostate. The exact mechanism by which this compound alleviates PTSD-related nightmares is not fully understood but is thought to involve the modulation of central adrenergic activity.
相似化合物的比较
Prazosin-d8 hydrochloride is similar to other alpha-adrenergic blockers such as:
Terazosin: Used to treat high blood pressure and benign prostatic hyperplasia.
Doxazosin: Used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.
Alfuzosin: Primarily used to treat urinary retention associated with benign prostatic hyperplasia.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which makes it particularly useful for research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference that allows for the precise tracking and analysis of the compound in biological systems.
属性
分子式 |
C19H22ClN5O4 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC 名称 |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2; |
InChI 键 |
WFXFYZULCQKPIP-CADLHFACSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


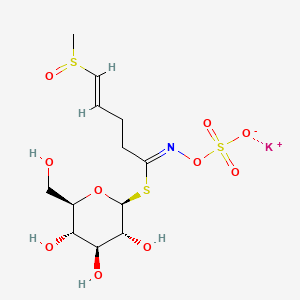
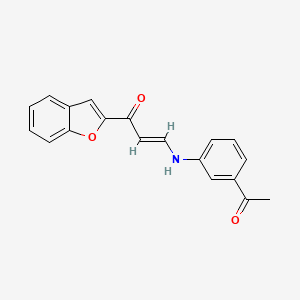
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

